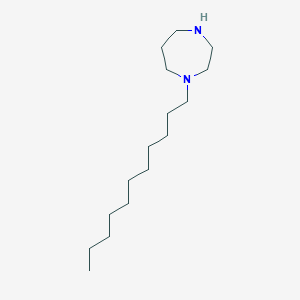![molecular formula C10H14ClNO B6362462 2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240568-73-3](/img/structure/B6362462.png)
2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
Compounds structurally related to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. Research has shown that Schiff bases derived from amino acids and phenols exhibit good corrosion inhibition properties on stainless steel surfaces. These compounds act as mixed-type inhibitors, controlling both anodic and cathodic reactions. Their adsorption on metal surfaces follows Langmuir's adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. This property is crucial for the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Vikneshvaran & Velmathi, 2017).
Catalytic Applications
Copper(II) complexes with multidentate ligands that include structural motifs similar to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol have been synthesized and characterized. These complexes show promising catalytic performances in the direct hydroxylation of benzene to phenol, a reaction of significant industrial importance. The catalytic activity correlates with the reduction potentials of the complexes, indicating a radical mechanism for the catalysis. Such studies pave the way for the development of efficient and selective catalysts for organic transformations (Wu et al., 2015).
Antimicrobial Activities
Diorganotin(IV) complexes derived from Schiff bases, including those related to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol, have shown significant antimicrobial properties. These complexes exhibit enhanced activity against a variety of pathogens, including Candida albicans, Aspergillus niger, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The enhancement of antimicrobial activity upon complexation with organotin(IV) suggests potential applications in the development of new antimicrobial agents (Asijaa, Malhotra, & Malhotra, 2012).
Mécanisme D'action
Target of Action
It is known to be a derivative of phenylethylamine, which primarily targets the central nervous system and functions as a neuromodulator or neurotransmitter.
Mode of Action
Similar compounds have been used for chemical probe synthesis . These compounds contain a light-activated benzophenone, alkyne tag, and amine synthetic handle. When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Propriétés
IUPAC Name |
2-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-7-11-8-9-5-3-4-6-10(9)12;/h2-6,11-12H,1,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMHRHWDOWUYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)
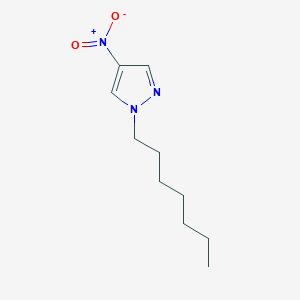
![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)
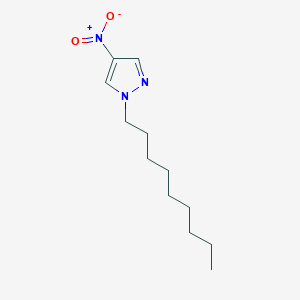

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
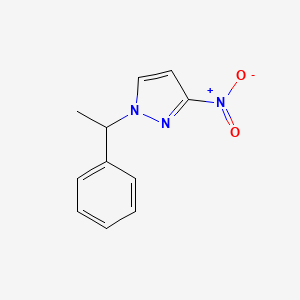
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
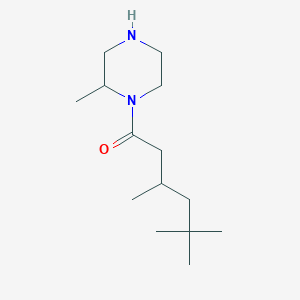
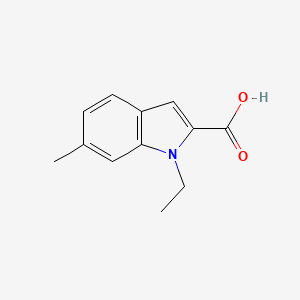
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)
amine](/img/structure/B6362497.png)
